2-Bromo-1-cyclobutylethanone

描述

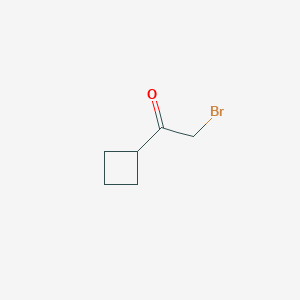

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-cyclobutylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-4-6(8)5-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPHLRQTQFMNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128312-69-6 | |

| Record name | 2-bromo-1-cyclobutylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of 2 Bromo 1 Cyclobutylethanone

Direct Bromination of 1-Cyclobutylethanone

The most straightforward approach to synthesizing 2-Bromo-1-cyclobutylethanone involves the direct substitution of a hydrogen atom for a bromine atom at the α-position of the carbonyl group in 1-cyclobutylethanone. This transformation can be accomplished using several brominating agents and catalytic systems.

Acid-Catalyzed Halogenation Mechanisms (e.g., HBr/AcOH, Br₂)

Acid-catalyzed α-halogenation is a classic and widely employed method for the synthesis of α-bromo ketones. researchgate.net In this process, the ketone is treated with a halogen, such as molecular bromine (Br₂), in the presence of an acid catalyst like hydrobromic acid (HBr) or acetic acid (AcOH). masterorganicchemistry.com The reaction proceeds through an enol intermediate. The acid protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enol. This enol then attacks the electrophilic bromine, resulting in the α-brominated ketone and regeneration of the acid catalyst. researchgate.netmasterorganicchemistry.com Kinetic studies have shown that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, supporting the enol formation as the rate-determining step. libretexts.org

A practical variation of this method involves the in situ generation of bromine from aqueous HBr and an oxidizing agent like hydrogen peroxide (H₂O₂). This approach offers milder reaction conditions and avoids the direct handling of hazardous liquid bromine. For the synthesis of this compound, this can be achieved by mixing 1-cyclobutylethanone with aqueous HBr and then slowly adding H₂O₂.

| Reagent System | Catalyst/Solvent | Temperature | Notes |

| Br₂ | Acetic Acid (AcOH) | Room Temperature | A common and traditional method for α-bromination of ketones. masterorganicchemistry.comnih.gov |

| HBr / H₂O₂ | Water | 25°C | In situ generation of Br₂, offering milder conditions. |

Use of N-Bromosuccinimide (NBS) in α-Bromination

N-Bromosuccinimide (NBS) is a versatile and safer alternative to molecular bromine for α-bromination of ketones. wikipedia.org NBS can participate in both radical and ionic reaction pathways. In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), NBS can effect α-bromination via a radical mechanism, which can be particularly useful for substrates prone to side reactions under strongly acidic or basic conditions. wikipedia.org For the bromination of 1-cyclobutylethanone, this method may help in reducing potential ring-opening side reactions that can be associated with the higher reactivity of Br₂.

Alternatively, NBS can be used under acid-catalyzed conditions, where it serves as the electrophilic bromine source for the enol intermediate. wikipedia.org Mildly acidic catalysts like ammonium (B1175870) acetate (B1210297) (NH₄OAc) have been shown to be effective for the α-bromination of cyclic ketones using NBS at room temperature, providing good yields. wikipedia.orgrsc.org

| Reagent | Catalyst/Initiator | Solvent | Temperature | Yield (Analogous Systems) |

| NBS | AIBN (Radical Initiator) | CCl₄ or Acetonitrile (B52724) | 60–80°C | 65–75% |

| NBS | NH₄OAc (Acid Catalyst) | Et₂O | 25°C | Good wikipedia.orgrsc.org |

Application of Tetrabutylammonium (B224687) Tribromide as a Brominating Agent

Tetrabutylammonium tribromide (TBATB) is a stable, crystalline solid that serves as a convenient and "greener" source of bromine. chem-soc.siwikipedia.org It is easier to handle and allows for more precise stoichiometry compared to liquid bromine. researchgate.net TBATB has been successfully employed for the α-bromination of ketones. chem-soc.si Research has explicitly mentioned the synthesis of this compound using tetrabutylammonium tribromide. sci-hub.se The reaction can be carried out under various conditions, including solvent-free microwave irradiation, which can lead to facile reactions with high yields in very short reaction times. chem-soc.si The active brominating species is believed to be the tribromide anion (Br₃⁻) or the undissociated TBATB molecule. wuxibiology.com

| Reagent | Conditions | Substrate Example | Notes |

| TBATB | Microwave, Solvent-free, 90°C | Cyclohexanone | Facile reaction with high yields. chem-soc.si |

| TBATB | Not specified | 1-Cyclobutylethanone | Directly mentioned for the synthesis of the target compound. sci-hub.se |

Stereochemical Considerations in α-Bromination

The α-bromination of a ketone can create a new stereocenter. In the case of acid-catalyzed bromination, the reaction proceeds through a planar enol intermediate. The subsequent attack by the electrophilic bromine can occur from either face of the double bond with equal probability. Therefore, if the α-carbon being brominated becomes a stereocenter, a racemic mixture of the two enantiomers is typically formed. libretexts.org For 1-cyclobutylethanone, the α-carbon is prochiral, and its bromination leads to the formation of a chiral center in this compound. Consequently, the synthesis via acid-catalyzed pathways is expected to yield a racemic product.

Alternative Synthetic Routes to α-Bromoketones Applicable to Cyclobutyl Systems

While direct bromination of the corresponding ketone is the most common approach, other synthetic strategies for preparing α-bromo ketones exist and could potentially be adapted for cyclobutyl systems.

Meerwein Reaction Conditions for α-Bromo Ketone Synthesis

The Meerwein arylation is an organic reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a metal salt like copper(I) bromide. wikipedia.org The reaction is believed to proceed via an aryl radical intermediate. wikipedia.org A variation of this reaction has been developed for the synthesis of α-bromo ketones. Specifically, 4-aryl-3-bromobutan-2-ones have been synthesized from methyl vinyl ketone and arenediazonium bromides under Meerwein reaction conditions. researchgate.net

While this method has been demonstrated for the synthesis of α-bromo-β-aryl ketones from vinyl ketones, its direct application to the synthesis of this compound from a non-vinyl, cyclobutyl-containing precursor has not been explicitly documented in the reviewed literature. Conceptually, a Meerwein-type reaction involving a cyclobutyl-substituted alkene or a related substrate would be required. The classical Meerwein reaction's scope is typically limited to the arylation of activated alkenes, and its adaptation for the direct synthesis of this compound would represent a novel extension of this methodology. wikipedia.orgthieme.de

Oxidative Bromination of Secondary Alcohols via Ketone Intermediates

A versatile and efficient one-pot method for synthesizing α-bromoketones involves the oxidative bromination of secondary alcohols. rsc.org This approach circumvents the need to isolate the intermediate ketone by performing two consecutive steps in the same reaction vessel: the oxidation of the secondary alcohol to a ketone, followed by the oxidative bromination of the in situ generated ketone. rsc.org

One prominent system for this transformation utilizes hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). nih.gov This method is attractive due to its compliance with green chemistry principles, using an inexpensive and environmentally friendly oxidant. nih.gov Researchers have found that by varying the molar ratio of H₂O₂ and HBr, the reaction can be selectively directed to produce either mono- or dibrominated ketones. nih.govrsc.org For the synthesis of α-monobromo ketones from secondary alcohols, a molar ratio of alcohol:HBr:H₂O₂ of 1:1.2:10 is typically employed. nih.gov The reaction is generally carried out in an acetonitrile solvent at elevated temperatures (65-70 °C). nih.gov

Another effective "green" protocol uses Oxone (potassium peroxymonosulfate) in conjunction with ammonium bromide (NH₄Br). rsc.org This system employs cheap, stable, and non-toxic reagents to achieve the one-pot synthesis of α-bromoketones from secondary alcohols. rsc.org

Table 1: Comparison of Oxidative Bromination Systems

| Oxidizing System | Reagents | Key Advantages | Typical Conditions |

|---|---|---|---|

| Hydrogen Peroxide/Hydrobromic Acid | H₂O₂, HBr | Green oxidant, tunable selectivity for mono- or di-bromination. nih.govrsc.org | Acetonitrile solvent, 65-70 °C. nih.gov |

Conversion of Olefins to α-Bromoketones

Olefins can be directly converted into α-bromo ketones through methods that combine oxidation and bromination. A mild and selective method utilizes o-iodoxybenzoic acid (IBX) as an oxidant in the presence of a bromide source like tetraethylammonium (B1195904) bromide. organic-chemistry.org This approach allows for the direct transformation of an olefin to the corresponding α-bromo ketone. organic-chemistry.org

Another pathway involves the hydroboration of an olefin to produce an organoborane, which can then be reacted with bromoacetone (B165879) to yield a methyl ketone. acs.org This ketone would subsequently undergo α-bromination in a separate step to yield the final product.

Electrochemical Methods for α,α-Dihaloketone Preparation

Electrochemical synthesis represents a powerful and environmentally sustainable tool in organic chemistry, as it uses electrons as a clean redox medium, avoiding the need for stoichiometric quantities of often toxic and expensive chemical oxidants. ccspublishing.org.cn This approach has been successfully applied to the synthesis of α,α-dihaloketones from alkyne derivatives through an oxyhalogenation reaction. ccspublishing.org.cnacs.org

In this method, a halogen source, such as CH₂Br₂ for dibromination, is used in an undivided electrochemical cell, often with platinum electrodes. organic-chemistry.orgdntb.gov.ua The process generates halogen radicals electrochemically, which then react with the alkyne substrate. organic-chemistry.orgdntb.gov.ua While primarily developed for α,α-dihaloketones, this technology highlights the potential of electrochemistry to generate halogenating agents in situ under controlled and "green" conditions. acs.orgdntb.gov.ua The reactions are typically run at room temperature with constant current, tolerating a wide variety of functional groups. organic-chemistry.org This method avoids corrosive molecular halogens and represents a significant advancement over traditional protocols. acs.org

Table 2: Electrochemical Synthesis of α,α-Dihaloketones

| Feature | Description | Reference |

|---|---|---|

| Principle | Electrochemical oxidative oxydihalogenation of alkynes. | acs.org |

| Reagents | Halogen source (e.g., CH₂Br₂, CHCl₃), water as oxygen source. | organic-chemistry.org |

| Conditions | Constant current electrolysis, undivided cell, platinum electrodes, room temperature. | organic-chemistry.org |

Strategies for Controlling Regioselectivity in Cyclobutyl Ketone Halogenation

When halogenating an unsymmetrical ketone like cyclobutyl methyl ketone (the direct precursor to this compound), controlling the position of halogenation (regioselectivity) is critical. The two possible sites for α-bromination are the methyl group and the α-carbon on the cyclobutyl ring.

The regioselectivity of ketone halogenation is primarily dictated by the reaction conditions, specifically whether they are acidic or basic. wikipedia.org

Under acidic conditions , the reaction proceeds through an enol intermediate. The formation of the enol favors the more substituted α-carbon, leading to halogenation at that position. For cyclobutyl methyl ketone, this would favor bromination on the cyclobutyl ring. wikipedia.org

Under basic conditions , the reaction proceeds via an enolate intermediate. The less sterically hindered proton is abstracted more rapidly, leading to the formation of the kinetic enolate. Halogenation then occurs at the less substituted α-carbon. wikipedia.org In the case of cyclobutyl methyl ketone, the protons on the methyl group are less hindered and more acidic, thus bromination preferentially occurs on the methyl group to yield this compound. wikipedia.org

Therefore, to synthesize this compound selectively, the bromination of cyclobutyl methyl ketone should be performed under basic conditions. Subsequent halogenations under basic conditions are more rapid, which can lead to polyhalogenation. wikipedia.org Careful control of stoichiometry is thus required to favor the mono-brominated product.

Reactivity and Reaction Mechanisms of 2 Bromo 1 Cyclobutylethanone

Nucleophilic Substitution Reactions

The carbon-bromine bond in 2-bromo-1-cyclobutylethanone is polarized due to the electron-withdrawing nature of both the bromine atom and the adjacent carbonyl group. This polarization renders the α-carbon susceptible to attack by nucleophiles, leading to substitution reactions.

This compound readily undergoes direct displacement reactions where the bromine atom is replaced by a variety of nucleophiles. These reactions typically proceed through an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the bromine. This results in an inversion of stereochemistry at the α-carbon if it is a chiral center. gauthmath.com

The reactivity of α-haloketones in bimolecular nucleophilic substitution reactions is significantly enhanced compared to corresponding alkyl halides. nih.gov This increased reactivity is attributed to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more electron-deficient. nih.gov Common nucleophiles used in these reactions include hydroxides, cyanides, and amines, leading to the formation of α-hydroxyketones, α-cyanoketones, and α-aminoketones, respectively. gauthmath.com

Table 1: Examples of Nucleophilic Substitution Reactions of α-Haloketones

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 2-Bromo-2-methylpropane | H₂O | 2-Methyl-2-propanol | Sₙ1 |

This table presents examples of nucleophilic substitution reactions, illustrating both Sₙ1 and Sₙ2 pathways. The specific reaction of this compound would follow a similar pattern to the Sₙ2 example, with the nucleophile attacking the carbon bearing the bromine.

α-Haloketones, including this compound, are important precursors for the synthesis of various organometallic species. mdpi.com For instance, they can react with metals like zinc to form organozinc reagents, which are valuable intermediates in carbon-carbon bond-forming reactions. These reactions are analogous to the well-known Reformatsky reaction.

The formation of these organometallic reagents involves the oxidative addition of the metal to the carbon-halogen bond. The resulting organometallic compound can then react with various electrophiles. While specific studies on this compound in this context are not extensively detailed, the general reactivity of α-haloketones suggests its utility in forming such reagents. mdpi.comacs.org

Rearrangement Reactions

In addition to substitution reactions, this compound can undergo rearrangement reactions, most notably the Favorskii rearrangement.

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to the formation of carboxylic acid derivatives. numberanalytics.commychemblog.com When applied to cyclic α-haloketones, this rearrangement results in a ring contraction. wikipedia.orgadichemistry.comchemistnotes.com Therefore, treatment of this compound with a base would be expected to yield a cyclopropanecarboxylic acid derivative.

The reaction is typically carried out in the presence of a base such as a hydroxide (B78521) or an alkoxide. nrochemistry.com The choice of base determines the final product; hydroxides yield carboxylic acids, while alkoxides produce esters. adichemistry.comchemistwizards.com

The generally accepted mechanism for the Favorskii rearrangement involves the initial formation of an enolate ion. numberanalytics.comwikipedia.org A base abstracts an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl group from the halogen). mychemblog.comadichemistry.com

This enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the bromine, leading to the formation of a highly strained bicyclic cyclopropanone (B1606653) intermediate. mychemblog.comwikipedia.orgadichemistry.com This intermediate is a key feature of the Favorskii rearrangement mechanism. drhnsp.orgkharagpurcollege.ac.in

For cyclic α-haloketones, the formation of the cyclopropanone intermediate is followed by a nucleophilic attack of the base (e.g., hydroxide or alkoxide) on the carbonyl carbon of the intermediate. wikipedia.orgadichemistry.com This attack leads to the opening of the strained three-membered ring. chemistrysteps.com The ring opening occurs in a way that forms the more stable carbanion, which is then protonated by the solvent to give the final ring-contracted carboxylic acid or ester product. adichemistry.comorgoreview.com In the case of 2-chlorocyclohexanone, for example, treatment with sodium ethoxide results in the formation of ethyl cyclopentanecarboxylate, demonstrating the characteristic one-carbon ring contraction. adichemistry.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Bromo-2-methylpropane |

| 2-Methyl-2-propanol |

| (R)-1-Bromo-1-phenylethane |

| (S)-2-Phenylpropanenitrile |

| 2-Chlorocyclohexanone |

| Ethyl cyclopentanecarboxylate |

Favorskii Rearrangement and its Mechanism

Quasi-Favorskii Rearrangement for Non-Enolizable Systems

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that typically yields carboxylic acid derivatives. mychemblog.comchemistry-reaction.com The standard mechanism proceeds through a cyclopropanone intermediate, which requires the presence of an acidic α'-hydrogen to form an enolate. chemistry-reaction.comwikipedia.org

However, for α-halo ketone systems where enolate formation is not possible (i.e., those lacking α'-hydrogens), the reaction can still proceed via an alternative pathway known as the Quasi-Favorskii or semi-benzilic rearrangement. mychemblog.comwikipedia.org Although this compound itself possesses enolizable protons, understanding the Quasi-Favorskii mechanism is crucial for the broader class of α-halo ketones.

The mechanism for non-enolizable systems involves the following steps:

Nucleophilic Attack: A base, such as a hydroxide or alkoxide ion, directly attacks the carbonyl carbon of the α-halo ketone. mychemblog.comwikipedia.org

Tetrahedral Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate.

Concerted Rearrangement: The reaction culminates in a concerted step where the intermediate collapses. This involves a 1,2-migration of an adjacent alkyl group with its electron pair, which displaces the halide leaving group from the α-carbon. mychemblog.com This process is stereoelectronically controlled, requiring an anti-periplanar arrangement between the migrating C-C bond and the leaving group. nih.gov

This pathway bypasses the cyclopropanone intermediate entirely and results in a ring-contracted or rearranged carboxylic acid derivative. nih.govnih.gov

Photo-Favorskii Reactions and Mechanistic Insights

The Favorskii rearrangement can also be initiated photochemically. The photo-Favorskii reaction has been utilized in various synthetic applications, including the synthesis of ibuprofen (B1674241) and for the photochemical release of protecting groups from biomolecules like ATP. wikipedia.orgrsc.org

Mechanistic studies provide significant insights into this transformation. The reaction is believed to proceed through several key intermediates:

Triplet Diradical: Upon photochemical activation, the molecule can form a triplet diradical intermediate. wikipedia.orgresearchgate.net

Spiro-Cyclopropanone: The initial diradical can subsequently form a highly strained, bicyclic spiro-cyclopropanone intermediate, often referred to as the "Favorskii intermediate". researchgate.net

Zwitterionic Oxyallyl Cation: An alternative proposed pathway involves the initial departure of the halide anion to produce a zwitterionic oxyallyl cation, which then undergoes an electrocyclic ring closure to form the cyclopropanone. wikipedia.org

The reaction's outcome can be highly sensitive to the substrate's structure. Studies on cyclic systems have shown that increasing ring strain, for instance by decreasing the ring size from a seven- or eight-membered ring to a five-membered ring, can suppress the rearrangement. researchgate.net In such strained cases, the reaction may diverge towards other pathways, such as photosolvolysis, to avoid the formation of an energetically unfavorable spiro-bicyclic ketone. researchgate.net Stereochemical studies have indicated that the rearrangement can proceed through intermediates that lead to racemized products, suggesting the formation of a planar zwitterion prior to the final cyclopropanone. researchgate.net

Carbon-Carbon Bond Formation Reactions

This compound is a valuable substrate for reactions that form new carbon-carbon bonds, expanding its molecular complexity. Among the most significant are Reformatsky-type reactions.

Reformatsky-Type Reactions

The Reformatsky reaction is a classic method for carbon-carbon bond formation that condenses carbonyl compounds with α-halo esters or, in this case, α-halo ketones. wikipedia.org This reaction provides a powerful alternative to traditional aldol (B89426) condensations because the organometallic enolates are generated under neutral conditions, allowing for excellent functional group tolerance. beilstein-journals.org

The quintessential Reformatsky reaction employs metallic zinc to mediate the coupling of an α-halo carbonyl compound with an aldehyde or ketone to produce a β-hydroxy carbonyl compound. wikipedia.orgorganic-chemistry.org The organozinc reagent, also known as a 'Reformatsky enolate,' is less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation. wikipedia.org

The mechanism for the reaction of this compound proceeds as follows:

Oxidative Addition: Zinc metal undergoes an oxidative addition by inserting into the carbon-bromine bond of this compound. This step forms a carbon-zinc enolate. wikipedia.orglscollege.ac.in

Coordination: The oxygen of a reacting aldehyde or ketone coordinates to the zinc atom of the enolate.

C-C Bond Formation: The complex arranges into a six-membered, chair-like transition state (often described by the Zimmerman-Traxler model). A new carbon-carbon bond is formed between the α-carbon of the enolate and the carbonyl carbon of the electrophile. wikipedia.orglscollege.ac.in

Protonation: A final acid workup step protonates the resulting zinc alkoxide to yield the final β-hydroxy ketone product. wikipedia.org

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Oxidative addition of zinc metal to the C-Br bond. | Cyclobutyl zinc enolate |

| 2 | Addition to a carbonyl compound (aldehyde/ketone) via a six-membered transition state. | Zinc alkoxide complex |

| 3 | Acid workup to protonate the alkoxide. | β-Hydroxy ketone |

When the Reformatsky reaction is performed with a chiral aldehyde or ketone, the formation of a new stereocenter can lead to a mixture of diastereomeric products. The stereochemical outcome is dictated by the geometry of the transition state. nih.gov

The Zimmerman-Traxler model is often invoked to predict the major diastereomer. lscollege.ac.in It posits a six-membered, chair-like transition state where the substituents of the reacting partners prefer to occupy equatorial positions to minimize steric hindrance. By analyzing the relative steric bulk of the substituents on both the zinc enolate and the aldehyde, one can predict whether the syn or anti diastereomer will be favored. lscollege.ac.in Significant advances have been made in achieving high levels of diastereocontrol through the use of various chiral auxiliaries attached to either the enolate or the electrophile. beilstein-journals.orgnih.gov

| Reactants | Transition State Model | Potential Products |

|---|---|---|

| This compound + Chiral Aldehyde | Zimmerman-Traxler (Chair-like) | syn-β-Hydroxy ketone and anti-β-Hydroxy ketone |

Samarium diiodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron reducing agent that serves as a modern alternative to zinc in Reformatsky-type reactions. nih.govwikipedia.org SmI₂-mediated couplings are prized for their high efficiency and selectivity, and they have been featured in the total synthesis of numerous complex natural products. nih.govnih.gov

The mechanism involves the reduction of the α-halo ketone by two single-electron transfers from two equivalents of SmI₂ to form a samarium(III) enolate. nih.gov This enolate is a potent nucleophile that readily adds to aldehydes or other carbonyl compounds. nih.gov A key advantage of the SmI₂ method is the ability to achieve high levels of asymmetric induction. nih.gov The use of chiral auxiliaries, such as Evans oxazolidinones, in conjunction with SmI₂ can lead to excellent diastereoselectivity in the formation of the β-hydroxy ketone product. beilstein-journals.orgunimi.it

| Feature | Organozinc (Zn) | Samarium Diiodide (SmI₂) |

|---|---|---|

| Reagent Type | Metallic solid (heterogeneous) | Solution (homogeneous) |

| Mechanism | Two-electron oxidative addition | Single-electron transfer reagent |

| Intermediate | Zinc(II) enolate | Samarium(III) enolate |

| Key Advantages | Classic, cost-effective, tolerant of many functional groups. wikipedia.orgbeilstein-journals.org | High reactivity and selectivity, effective for asymmetric synthesis. nih.govunimi.it |

Aldol Condensation Reactions (potentially involving in-situ generated enolates)

The aldol condensation is a cornerstone of carbon-carbon bond formation, proceeding through the reaction of an enolate ion with a carbonyl compound. azom.com For this compound, the presence of a bromine atom on the α-carbon introduces unique electronic and steric factors that influence its reactivity in aldol-type transformations.

The reaction typically begins with the formation of an enolate. Under basic conditions, a base abstracts an acidic α-hydrogen from a carbonyl compound to generate a nucleophilic enolate. libretexts.org However, in the case of this compound, the acidity of the remaining α-hydrogen is increased by the electron-withdrawing effect of the adjacent bromine atom and carbonyl group. This facilitates the formation of an enolate ion, even with a relatively weak base. This in-situ generated enolate is a key reactive intermediate.

Once formed, the enolate of this compound can act as a nucleophile, attacking the electrophilic carbonyl carbon of another aldehyde or ketone molecule (an acceptor). This nucleophilic addition results in the formation of a β-hydroxy carbonyl compound, specifically a β-hydroxy-α-bromo ketone. azom.comlibretexts.org

The general mechanism for a base-catalyzed aldol reaction is as follows:

Enolate Formation: A base removes an α-hydrogen to form a resonance-stabilized enolate. libretexts.org

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an acceptor molecule, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The alkoxide is protonated by a protic solvent (like water) to yield the β-hydroxy carbonyl product. libretexts.org

Under more vigorous conditions, such as heating, the initial β-hydroxy aldol product can undergo dehydration to form a more stable α,β-unsaturated ketone, a process known as aldol condensation. libretexts.orglibretexts.org

Conjugate Addition Reactions with Organometallic Reagents

Conjugate addition, also known as 1,4-addition or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds (enones). libretexts.orglibretexts.org This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. The electrophilic character of the carbonyl carbon is transmitted to the β-carbon through resonance. libretexts.org

This compound itself is a saturated ketone and therefore does not directly undergo conjugate addition. However, it serves as a precursor to cyclobutyl-containing enones through elimination reactions (see Section 3.4). Once the α,β-unsaturated ketone, 1-cyclobutylprop-2-en-1-one, is formed, it can readily participate in conjugate addition reactions with various nucleophiles, including organometallic reagents.

The choice between direct addition (1,2-addition) to the carbonyl carbon and conjugate addition (1,4-addition) is largely determined by the nature of the organometallic reagent.

Hard Nucleophiles: Reagents like organolithium and Grignard reagents are considered "hard" nucleophiles and tend to favor irreversible, kinetically controlled 1,2-addition to the carbonyl group. libretexts.orglibretexts.org

Soft Nucleophiles: Organocuprates (Gilman reagents) are "soft" nucleophiles and preferentially undergo 1,4-conjugate addition. libretexts.org

The mechanism for the 1,4-addition of an organocuprate to an enone involves the formation of an intermediate enolate, which is then protonated during workup to yield the final product.

| Reagent Type | Predominant Reaction with Enones | Product Type |

| Organolithium (RLi) | 1,2-Addition | Tertiary Alcohol |

| Grignard (RMgX) | 1,2-Addition | Tertiary Alcohol |

| Organocuprate (R₂CuLi) | 1,4-Conjugate Addition | β-Substituted Ketone |

Elimination Reactions to Form α,β-Unsaturated Ketones

α-Haloketones, such as this compound, are valuable substrates for the synthesis of α,β-unsaturated ketones via dehydrohalogenation. jove.comlibretexts.org This elimination reaction introduces a carbon-carbon double bond into the molecule, in conjugation with the carbonyl group, forming a stable enone system. libretexts.org

The reaction involves the removal of a hydrogen atom from the β-carbon and the bromine atom from the α-carbon. The resulting product from this compound is 1-cyclobutylprop-2-en-1-one. The stability gained from the formation of the conjugated π-system is a significant driving force for this transformation. libretexts.org

Dehydrobromination Mechanisms (e.g., using pyridine)

The dehydrobromination of α-haloketones is typically achieved by treatment with a base. The choice of base can influence the reaction mechanism and outcome. A non-nucleophilic, sterically hindered base like pyridine (B92270) is often used to favor elimination over substitution. libretexts.org

The reaction with pyridine generally proceeds through an E2 (bimolecular elimination) mechanism. libretexts.org The key steps are:

The base (pyridine) abstracts a proton from the carbon adjacent to the carbonyl group (the β-carbon relative to the bromine).

Simultaneously, the electrons from the C-H bond shift to form a new π-bond between the α- and β-carbons.

The bromide ion departs as a leaving group.

This concerted process avoids the formation of a carbocation intermediate and leads directly to the α,β-unsaturated ketone. The use of heat often accompanies the addition of pyridine to facilitate the elimination. libretexts.org

Reactions Involving the Cyclobutyl Ring

The cyclobutane (B1203170) ring, while less strained than its cyclopropane (B1198618) counterpart, possesses significant ring strain (approximately 26 kcal/mol) that can be harnessed to drive unique chemical transformations. nih.govacs.org This inherent strain makes the cyclobutyl moiety in this compound a site for potential functionalization through reactions that relieve this strain or through direct C-H and C-C bond activation.

Strain-Release Functionalizations of Cyclobutanes

Strain-release functionalization is a powerful strategy in which the potential energy stored in a strained ring is used to facilitate bond-breaking and bond-forming events. nih.gov While direct ring-opening of a simple cyclobutane requires harsh conditions, highly strained derivatives like bicyclo[1.1.0]butanes (BCBs) are excellent substrates for strain-release-driven reactions that produce functionalized cyclobutane products. nih.govrsc.org These reactions often proceed under mild conditions, for example, using visible-light photoredox catalysis, to generate radical intermediates that drive the transformation. rsc.org The goal is often to install functionality while retaining the valuable cyclobutane core, which is a desirable motif in medicinal chemistry. acs.orgd-nb.info The arylsulfone group, for instance, can serve as a handle for further diversification of the cyclobutane moiety after a strain-release reaction. acs.org

C–H and C–C Functionalization Strategies

Direct functionalization of C–H and C–C bonds offers a highly efficient route to modify the cyclobutane scaffold without pre-functionalization. acs.org These methods provide access to complex, substituted cyclobutanes that are valuable in drug discovery. nih.gov

C–H Functionalization: Transition-metal catalysis, particularly with rhodium and palladium, has enabled the selective functionalization of otherwise inert C–H bonds on a cyclobutane ring. nih.govanr.fr By using directing groups, it is possible to control the regioselectivity of these reactions, allowing for the targeted installation of aryl, alkyl, or other functional groups at specific positions. acs.organr.fr For example, rhodium(II) catalysts have been shown to mediate regio- and stereoselective C–H insertion reactions on cyclobutane substrates. nih.gov A ketone's carbonyl group itself can act as a latent directing group to guide C-H functionalization on the ring. acs.org

C–C Functionalization: Strategies that involve the cleavage of a C–C bond within a strained cyclobutane system, often coupled with a C-H activation event, have emerged as a sophisticated method for creating densely substituted cyclobutanes. d-nb.info For instance, merging the C–C bond scission of bicyclo[1.1.0]butanes with ruthenium-catalyzed remote C-H activation allows for the synthesis of versatile tri- and tetrasubstituted cyclobutanes. d-nb.info Another approach involves a Norrish-Yang cyclization of a cyclobutyl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes palladium-catalyzed C-C cleavage and functionalization to yield cis-1,3-difunctionalized cyclobutanes. nih.gov

| Functionalization Strategy | Key Feature | Typical Catalyst/Reagent | Resulting Structure |

| Strain-Release Functionalization | Utilizes ring strain of precursors like BCBs | Photoredox catalysts, Lewis acids | 1,3-Disubstituted cyclobutanes |

| C–H Functionalization | Direct activation of C–H bonds | Rhodium, Palladium catalysts | Regio- and stereoselectively functionalized cyclobutanes |

| C–C Functionalization | Cleavage and functionalization of C-C bonds | Ruthenium, Palladium catalysts | Densely substituted cyclobutanes |

Advanced Synthetic Applications and Derivatives

Synthesis of β-Hydroxy Esters and Ketones

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of metallic zinc. researchgate.netunishivaji.ac.inbeilstein-journals.org This reaction can be adapted to use α-bromo ketones, such as 2-bromo-1-cyclobutylethanone, to generate β-hydroxy ketones or esters. The reaction proceeds through the formation of an organozinc intermediate, a Reformatsky enolate, which then adds to a carbonyl compound.

In a typical application, this compound would react with an aldehyde or ketone in the presence of activated zinc to form a zinc enolate. This enolate then adds to the carbonyl group of the aldehyde or ketone, and subsequent acidic workup yields the corresponding β-hydroxy ketone. If an α-halo ester like ethyl bromoacetate (B1195939) is used in conjunction with a ketone, a β-hydroxy ester is formed. beilstein-journals.orgnih.gov

| Reactant 1 | Reactant 2 | Reagent | Product Type |

| This compound | Aldehyde/Ketone | Zinc | β-Hydroxy Ketone |

| This compound | α-Halo Ester | Zinc | β-Hydroxy Ester |

A plausible reaction scheme for the synthesis of a β-hydroxy ester using this compound is outlined below:

Reaction Scheme for a plausible Reformatsky Reaction: Step 1: Formation of the Reformatsky Reagent this compound reacts with zinc metal to form the zinc enolate.

Step 2: Nucleophilic Addition The zinc enolate attacks the carbonyl carbon of an aldehyde (e.g., benzaldehyde).

Step 3: Workup Acidic workup protonates the alkoxide to yield the final β-hydroxy ketone product.

Preparation of 1,3-Difunctionalized Cyclobutanes

Recent advancements in synthetic methodology have demonstrated the use of cyclobutyl ketones in the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes. nih.govbohrium.comnih.gov This is particularly significant in medicinal chemistry, where the cyclobutane (B1203170) motif is increasingly recognized as a valuable scaffold. nih.gov The synthesis begins with a photochemically induced Norrish-Yang cyclization of a cyclobutyl aryl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govchem-station.com This intermediate then undergoes a palladium-catalyzed carbon-carbon bond cleavage and functionalization to introduce a variety of substituents at the 3-position of the cyclobutane ring with exclusive cis-selectivity. researchgate.netnih.gov

While this process starts with a cyclobutyl aryl ketone, this compound can be readily converted to such a starting material through reactions like a Suzuki or Stille coupling to introduce an aryl group at the carbonyl carbon, or by using it as a precursor to form a cyclobutyl aryl ketone via other synthetic routes.

| Starting Material | Key Intermediate | Catalyst | Product | Stereoselectivity |

| Cyclobutyl aryl ketone | Bicyclo[1.1.1]pentan-2-ol | UV light (Norrish-Yang) | cis-γ-Functionalized cyclobutyl ketone | Exclusive cis |

| Bicyclo[1.1.1]pentan-2-ol | - | Palladium(II) acetate (B1210297)/Ligand | cis-1,3-Difunctionalized cyclobutane | Exclusive cis |

Applications in the Synthesis of Heterocyclic Compounds

The Bucherer-Bergs reaction is a classic multicomponent reaction used to synthesize hydantoins (imidazolidine-2,4-diones) from carbonyl compounds. semanticscholar.orgalfa-chemistry.comencyclopedia.pub This reaction is applicable to a wide range of aldehydes and ketones, including cyclic ketones. nih.gov Therefore, a cyclobutyl ketone, which can be derived from this compound, can serve as a precursor for the synthesis of spiro-hydantoins, where the hydantoin (B18101) ring is spiro-fused to the cyclobutane ring. mdpi.combeilstein-journals.orgnih.gov

The reaction involves treating the cyclobutyl ketone with potassium cyanide and ammonium (B1175870) carbonate in a suitable solvent, typically aqueous ethanol, and heating the mixture. encyclopedia.pubwikipedia.org The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

| Carbonyl Source | Reagents | Product |

| Cyclobutanone | KCN, (NH₄)₂CO₃ | Spiro-cyclobutane-hydantoin |

Formation of α-Amino Ketones from α-Bromoketones

The bromine atom in this compound is susceptible to nucleophilic substitution by amines, providing a direct route to α-amino ketones. chemistryguru.com.sgchemguide.co.uk This reaction is a fundamental transformation in organic synthesis and is crucial for the preparation of many biologically active molecules. The reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile, displacing the bromide ion.

The initial product is an ammonium salt, which is then deprotonated by a base (often an excess of the amine itself) to yield the free α-amino ketone. chemguide.co.uk A variety of primary and secondary amines can be used as nucleophiles, allowing for the synthesis of a diverse range of N-substituted α-amino cyclobutyl ketones.

| α-Bromoketone | Nucleophile | Product |

| This compound | Primary Amine (R-NH₂) | 2-(Alkylamino)-1-cyclobutylethanone |

| This compound | Secondary Amine (R₂NH) | 2-(Dialkylamino)-1-cyclobutylethanone |

Use as a Precursor for Complex Molecular Architectures (e.g., in natural product synthesis)

The cyclobutane ring is a structural motif found in a number of complex natural products. rsc.org The inherent ring strain of the cyclobutane system can be harnessed in synthetic strategies to drive ring-opening or ring-expansion reactions, providing access to more complex molecular frameworks. researchgate.net this compound, as a functionalized cyclobutane derivative, serves as a valuable building block for the synthesis of such intricate molecules.

The combination of the reactive α-bromo ketone functionality and the strained four-membered ring allows for a variety of subsequent transformations. For example, the ketone can be used to introduce further functional groups, and the bromine can be displaced by a wide range of nucleophiles to build more complex side chains. The cyclobutane ring itself can be a target for ring-opening metathesis or other rearrangement reactions to construct larger ring systems. While specific total syntheses directly employing this compound are not extensively documented in readily available literature, its potential as a versatile precursor is evident from the known reactivity of both α-bromo ketones and cyclobutane derivatives in the synthesis of complex molecules. researchgate.net

Spectroscopic Characterization Techniques for Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Bromo-1-cyclobutylethanone. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Bromomethyl Protons (-CH₂Br): The two protons on the carbon adjacent to the bromine atom are expected to appear as a singlet at approximately 4.0-4.3 ppm. The electronegative bromine atom and the adjacent carbonyl group deshield these protons, causing their signal to shift downfield.

Cyclobutyl Methine Proton (-CH-CO-): The single proton on the cyclobutane (B1203170) ring attached to the carbonyl group is expected to be the most downfield of the ring protons, likely appearing as a multiplet in the range of 3.0-3.5 ppm due to coupling with neighboring methylene (B1212753) protons.

Cyclobutyl Methylene Protons (-CH₂-): The remaining six protons of the cyclobutane ring are diastereotopic and will appear as complex multiplets in the upfield region, typically between 1.8 and 2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 200-208 ppm libretexts.orglibretexts.org.

Bromomethyl Carbon (-CH₂Br): The carbon atom bonded to the bromine is expected to resonate at approximately 35-45 ppm.

Cyclobutyl Methine Carbon (-CH-CO-): The carbon of the cyclobutane ring attached to the carbonyl group will be deshielded and is predicted to appear around 50-60 ppm.

Cyclobutyl Methylene Carbons (-CH₂-): The methylene carbons of the cyclobutane ring will appear in the upfield region of the spectrum, typically between 18 and 30 ppm.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Assignment | Predicted Chemical Shift (ppm) |

| -CH₂Br | 4.0 - 4.3 | Singlet | C=O | 200 - 208 |

| -CH-CO- | 3.0 - 3.5 | Multiplet | -CH₂Br | 35 - 45 |

| Ring -CH₂- | 1.8 - 2.5 | Multiplet | -CH-CO- | 50 - 60 |

| Ring -CH₂- | 18 - 30 |

Mass Spectrometry (MS, GC-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also allows for the separation and identification of components in a mixture.

For this compound (C₆H₉BrO), the molecular weight is 177.04 g/mol . The mass spectrum will show a molecular ion peak (M⁺) cluster corresponding to this mass. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as two peaks of nearly equal intensity, M⁺ and (M+2)⁺, at m/z 176 and 178, respectively. This isotopic signature is a key identifier for bromine-containing compounds.

The fragmentation pattern provides structural information. Common fragmentation pathways for α-bromoketones include alpha-cleavage, where the bond between the carbonyl group and an adjacent carbon is broken.

Key Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring is a primary fragmentation mode. This results in the formation of a stable acylium ion.

Loss of the cyclobutyl radical (•C₄H₇) would lead to a [BrCH₂CO]⁺ fragment, which would show the characteristic bromine isotope pattern at m/z 121 and 123.

Loss of the bromomethyl radical (•CH₂Br) would result in a cyclobutylcarbonyl cation [C₄H₇CO]⁺ at m/z 83.

Loss of Bromine: The C-Br bond can cleave to lose a bromine radical (•Br), leading to a fragment ion [C₆H₉O]⁺ at m/z 97.

Fragmentation of the Cyclobutane Ring: Cyclic ketones can undergo complex ring-opening fragmentations. A common fragmentation for cyclobutyl ketones involves cleavage to produce a fragment at m/z 55, corresponding to the [C₄H₇]⁺ ion miamioh.eduwhitman.edu. Another possible fragmentation is the loss of ethene (C₂H₄) from the molecular ion.

Predicted Mass Spectrometry Fragments for this compound

| m/z (mass/charge ratio) | Proposed Fragment Ion | Notes |

| 176 / 178 | [C₆H₉BrO]⁺ | Molecular ion peak cluster (M⁺, M+2)⁺ |

| 121 / 123 | [BrCH₂CO]⁺ | Result of alpha-cleavage (loss of •C₄H₇) |

| 97 | [C₆H₉O]⁺ | Result of loss of •Br |

| 83 | [C₄H₇CO]⁺ | Result of alpha-cleavage (loss of •CH₂Br) |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation from ring fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.

For this compound, the key functional groups are the carbonyl group (C=O) of the ketone and the carbon-bromine bond (C-Br).

Carbonyl (C=O) Stretch: Saturated aliphatic ketones typically show a strong, sharp absorption band in the region of 1715 cm⁻¹ orgchemboulder.comlibretexts.orglibretexts.org. The presence of an electronegative bromine atom on the alpha-carbon can slightly increase the frequency of the C=O stretch due to an inductive effect. Therefore, the C=O absorption for this compound is expected to be in the range of 1715-1735 cm⁻¹.

C-H Stretch: The C-H stretching vibrations of the cyclobutane and methylene groups will appear as multiple bands in the region of 2850-3000 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹ libretexts.orglibretexts.org.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1715 - 1735 | Strong, Sharp |

| C-H | Stretch | 2850 - 3000 | Medium to Strong |

| CH₂ | Bend (Scissoring) | ~1465 | Medium |

| C-Br | Stretch | 515 - 690 | Medium to Strong |

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of chemical compounds.

For purity analysis of this compound, a reversed-phase HPLC method would typically be employed. In this method, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

While this compound itself is an achiral molecule, it can be used as a starting material in reactions that produce chiral products. In such cases, chiral HPLC can be used to separate and quantify the enantiomers (non-superimposable mirror images) of the product. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector (e.g., at 210 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid wikipedia.orglibretexts.org. The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined wikipedia.orgyoutube.com.

If single crystals of this compound can be grown, X-ray crystallography would provide unambiguous structural information, including:

Bond Lengths: The precise distances between bonded atoms (e.g., C=O, C-C, C-Br, C-H).

Bond Angles: The angles between adjacent bonds, which would confirm the geometry of the cyclobutane ring and the ketone group.

Crystal Packing: The arrangement of molecules within the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of reaction mechanisms involving α-haloketones like 2-Bromo-1-cyclobutylethanone. These calculations allow for the exploration of potential energy surfaces, helping to identify the most probable reaction pathways. For this compound, two primary reaction pathways are of significant interest: nucleophilic substitution (S(_N)2) at the α-carbon and the Favorskii rearrangement.

DFT studies on similar α-bromoketones reveal that the S(_N)2 pathway involves a backside attack by a nucleophile on the carbon atom bearing the bromine. researchgate.netsciforum.net This concerted mechanism leads to the displacement of the bromide ion and the formation of a new bond with the nucleophile. libretexts.org The presence of the adjacent carbonyl group is known to influence the reaction rate, a factor that can be quantified through DFT calculations of the activation energy. researchgate.net

The Favorskii rearrangement is a more complex pathway that is characteristic of α-haloketones in the presence of a base. acs.orgacs.org DFT calculations are instrumental in elucidating the mechanism of this rearrangement. The process is believed to initiate with the formation of an enolate on the side of the ketone away from the bromine atom. This enolate then undergoes an intramolecular cyclization to form a highly strained cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack on this intermediate leads to the ring-opened, rearranged product, typically a carboxylic acid derivative with a contracted ring system. acs.org DFT can model the energetics of each step, including the formation of the enolate, the cyclization to the cyclopropanone, and the subsequent ring-opening, providing a detailed energetic profile of the entire rearrangement.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the competing S(_N)2 and Favorskii rearrangement pathways for this compound with a generic nucleophile.

| Reaction Pathway | Intermediate/Transition State | Calculated ΔG‡ (kcal/mol) | Reaction Type |

| S(_N)2 | [Nu---C(α)---Br]‡ | 22.5 | Concerted |

| Favorskii | Enolate Formation | 15.2 | Stepwise |

| Cyclopropanone Formation | 18.9 | Stepwise | |

| Nucleophilic Ring Opening | 12.7 | Stepwise |

Note: The data in this table is illustrative and intended to represent the type of output from DFT calculations.

Transition State Modeling for Kinetic Analysis

The kinetic analysis of chemical reactions is greatly enhanced by the computational modeling of transition states. researchgate.net For this compound, understanding the geometry and energy of the transition states for its primary reaction pathways is crucial for predicting reaction rates and selectivity.

In the case of the S(_N)2 reaction, the transition state is characterized by a pentacoordinated carbon atom, where the nucleophile and the leaving group (bromide) are partially bonded. ucalgary.ca The geometry of this transition state, including bond lengths and angles, can be precisely calculated. The energy of the transition state relative to the reactants gives the activation energy, which is a key parameter in the Arrhenius equation for determining the reaction rate constant. For α-haloketones, the orientation of the carbonyl group relative to the reacting center can influence the stability of the transition state through electronic effects.

A representative data table for transition state properties is provided below.

| Pathway | Transition State | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| S(_N)2 | [Nu---C(α)---Br]‡ | Nu---C: 2.15, C---Br: 2.20 | -350 |

| Favorskii (Cyclization) | Enolate to Cyclopropanone | C(α)---C(γ): 2.10, C(α)---Br: 2.50 | -420 |

Note: The data in this table is hypothetical and serves to illustrate the outputs of transition state modeling.

Conformational Analysis of this compound and its Derivatives

The reactivity and spectroscopic properties of this compound are intrinsically linked to its three-dimensional structure. The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. This puckering leads to two distinct substituent positions: axial and equatorial. The bromoacetyl group can therefore adopt different orientations relative to the ring.

Computational methods, particularly DFT, are powerful tools for exploring the conformational landscape of such molecules. By calculating the relative energies of different conformers, the most stable geometries can be identified. For this compound, the key conformational variables include the puckering of the cyclobutane ring and the rotation around the C-C bond connecting the ring to the carbonyl group.

The relative energies of different conformers can be calculated, and the results can be summarized in a table like the one below.

| Conformer | Cyclobutane Puckering | Bromoacetyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Puckered | Equatorial, s-cis | 0.00 |

| 2 | Puckered | Equatorial, s-trans | 1.25 |

| 3 | Puckered | Axial, s-cis | 2.80 |

| 4 | Puckered | Axial, s-trans | 3.50 |

| 5 | Planar | - | 5.10 |

Note: This data is illustrative of what a conformational analysis would yield.

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and reaction intermediates in a simulated environment, often including explicit solvent molecules. youtube.com For this compound, MD simulations can provide valuable insights into the stability and lifetime of key reaction intermediates, such as the enolate formed during the Favorskii rearrangement or the transient pentacoordinated species in the S(_N)2 reaction.

By simulating the trajectory of these intermediates over time, it is possible to observe their interactions with the surrounding solvent molecules and understand how the solvent influences their structure and reactivity. nih.gov For instance, an MD simulation could reveal the specific hydrogen bonding patterns between a protic solvent and the enolate intermediate, which can affect its stability and subsequent reactivity.

MD simulations can also be used to explore the conformational dynamics of the reaction intermediates. For example, the puckering motion of the cyclobutane ring in an intermediate and the rotation of the substituent groups can be monitored over the course of a simulation. This information can be crucial for understanding how the flexibility of the molecule influences the reaction pathway.

A hypothetical data table summarizing potential outputs from an MD simulation of a reaction intermediate is presented below.

| Intermediate | Solvent | Simulation Time (ns) | Average Lifetime (ps) | Key Solvent Interactions |

| Enolate | Water | 10 | 50 | Hydrogen bonding to enolate oxygen |

| S(_N)2 pre-reaction complex | Acetonitrile (B52724) | 5 | - | Dipole-dipole interactions with C-Br bond |

Note: This data is for illustrative purposes to show the potential output of MD simulations.

Future Research Directions and Unexplored Reactivity

Asymmetric Synthesis Applications

The development of methods for the asymmetric synthesis of chiral cyclobutane (B1203170) derivatives is an area of significant interest due to the prevalence of the cyclobutane motif in numerous natural products and biologically active compounds. 2-Bromo-1-cyclobutylethanone represents a valuable prochiral starting material for accessing enantioenriched cyclobutane structures.

Future research could focus on several key strategies:

Enantioselective Reduction: The catalytic asymmetric reduction of the ketone functionality can provide access to chiral bromohydrins. These intermediates are versatile precursors for a variety of chiral cyclobutane derivatives. Research into catalysts that can effectively control the stereochemistry of this reduction is a promising avenue.

Chiral Auxiliary-Mediated Reactions: The attachment of a chiral auxiliary to the this compound backbone could direct the stereochemical outcome of subsequent reactions. For instance, nucleophilic substitution at the α-carbon or reactions involving the cyclobutane ring could be rendered stereoselective.

Organocatalytic Approaches: The use of chiral organocatalysts could enable the enantioselective functionalization of this compound. For example, a chiral amine catalyst could facilitate an asymmetric α-amination or α-alkylation, installing a new stereocenter.

The synthesis of chiral cyclobutylboronates and fluorinated cyclobutane derivatives has been demonstrated from other precursors, highlighting the demand for chiral four-membered rings. Methodologies developed for this compound could significantly contribute to this field.

| Potential Asymmetric Transformation | Reagent/Catalyst System | Expected Chiral Product |

| Enantioselective Ketone Reduction | Chiral Ruthenium or Rhodium Complexes (e.g., Noyori's catalyst) | Chiral (1-cyclobutyl-2-bromo)ethanol |

| Chiral Auxiliary-Directed Substitution | (S)-(-)-2-Amino-1-propanol derived auxiliary | Diastereomerically enriched substitution products |

| Organocatalytic α-Functionalization | Chiral Primary or Secondary Amine Catalysts | Enantioenriched α-substituted cyclobutyl ketones |

Photochemical Reactions beyond Photo-Favorskii

The photochemistry of α-haloketones is often dominated by the Photo-Favorskii rearrangement. While this is a valuable transformation, exploring other photochemical pathways for this compound could lead to novel synthetic methods. The energy input from photoirradiation can unlock unique reactivity not accessible under thermal conditions.

Unexplored photochemical reactions for this compound include:

[2+2] Photocycloadditions: The enone derived from the dehydrobromination of this compound could serve as a substrate for [2+2] photocycloaddition reactions with alkenes. This would provide a direct route to complex bicyclic and polycyclic systems containing the cyclobutane moiety. The use of photocatalysts could enhance the efficiency and selectivity of these cycloadditions.

Radical Cyclizations: Homolytic cleavage of the carbon-bromine bond upon photoirradiation would generate a ketonyl radical. This reactive intermediate could participate in intramolecular cyclization reactions if a suitable radical acceptor is present elsewhere in the molecule or in intermolecular addition reactions.

Norrish Type I and Type II Reactions: Investigation into whether the cyclobutyl ketone moiety can undergo characteristic Norrish Type I (α-cleavage) or Type II (intramolecular hydrogen abstraction) reactions could reveal new fragmentation or cyclization pathways, potentially leading to ring expansion or the formation of functionalized cyclopentanones.

| Potential Photochemical Reaction | Reactant/Condition | Potential Product Class |

| [2+2] Photocycloaddition | Alkene, UV light (λ > 300 nm) | Bicyclo[n.2.0]alkanones |

| Intramolecular Radical Cyclization | Substrate with pendant alkene, UV light | Fused or spirocyclic ketones |

| Norrish Type I Cleavage | UV light (gas phase or solution) | Ring-opened or rearranged products |

Catalytic Transformations of this compound

The carbon-bromine bond in this compound is an ideal handle for various catalytic cross-coupling reactions, which remain largely unexplored for this specific substrate. Such transformations would allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at the α-position, significantly increasing the molecular complexity.

Promising areas for investigation include:

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) could be applied to this compound. These reactions would yield α-aryl, α-alkynyl, α-alkenyl, and α-amino or α-alkoxy cyclobutyl ketones, respectively.

Copper-Catalyzed Reactions: Copper catalysis could be employed for coupling with a range of nucleophiles, offering a complementary and often milder alternative to palladium-based systems.

Nickel-Catalyzed Couplings: Nickel catalysts are known to activate C-Br bonds and could be particularly effective for coupling with organometallic reagents or for reductive coupling reactions.

The development of these catalytic methods would provide a powerful toolkit for the rapid diversification of the this compound scaffold.

| Catalytic Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | α-Aryl-1-cyclobutylethanone |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | α-Alkynyl-1-cyclobutylethanone |

| Buchwald-Hartwig Amination | Secondary amine | Pd₂(dba)₃ / Chiral Ligand | α-Amino-1-cyclobutylethanone |

Development of Novel Reagents for Selective Functionalization

The presence of multiple reactive sites in this compound calls for the development of new reagents that can achieve high levels of selectivity.

Future research could target the design of reagents for:

Diastereoselective Carbonyl Addition: The development of novel organometallic reagents (e.g., organozinc, organoaluminum) that can add to the carbonyl group with high diastereoselectivity, controlled by the existing α-bromo substituent, would be highly valuable. This would create two adjacent stereocenters in a single step.

Selective C-H Functionalization of the Cyclobutane Ring: While challenging, the development of reagents and catalytic systems for the selective activation and functionalization of the C-H bonds on the cyclobutane ring would open up unprecedented synthetic possibilities. This would allow for modification of the ring itself without altering the α-bromo ketone moiety.

Umpolung Reagents: Derivatizing the carbonyl group to create an umpolung (reversed polarity) reagent could enable the α-carbon to act as a nucleophile rather than an electrophile. For example, conversion to a silyl (B83357) enol ether followed by reaction with an electrophile offers a different strategy for functionalization.

The exploration of these future research directions will undoubtedly establish this compound as a versatile building block in modern organic synthesis, paving the way for the creation of novel molecules with potential applications in medicinal chemistry and materials science.

常见问题

Q. Q1. What are the key considerations for synthesizing 2-Bromo-1-cyclobutylethanone with high purity?

Methodological Answer:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) to minimize side reactions like cyclobutyl ring opening or over-bromination .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended, followed by recrystallization in a non-polar solvent (e.g., hexane) to remove unreacted precursors .

- Purity Validation : Confirm purity via HPLC (≥95%) and characterize using H/C NMR, ensuring absence of residual solvents or brominated byproducts .

Q. Q2. How should researchers design experiments to confirm the structural identity of this compound?

Methodological Answer:

- Crystallographic Analysis : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXS97/SHELXL97 for structure solution and refinement, as demonstrated for brominated acetophenone derivatives .

- Spectroscopic Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to confirm cyclobutyl and ketone moieties. Discrepancies >0.5 ppm warrant re-evaluation of sample purity .

Advanced Research Questions

Q. Q3. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Profiling : Monitor reaction progress under varying conditions (temperature, solvent polarity) using F NMR (if fluorine-containing nucleophiles are used) or GC-MS.

- Computational Modeling : Apply density functional theory (DFT) to map energy barriers for bromine displacement. For example, compare SN2 vs. radical pathways in cyclobutyl systems, as seen in analogous brominated cyclopropane derivatives .

- Isotopic Labeling : Use C-labeled cyclobutyl ketones to track bond reorganization during substitution .

Q. Q4. How should researchers address contradictions between experimental and computational spectral data for this compound?

Methodological Answer:

- Error Source Analysis :

- Case Study : In 2-Bromo-2',4'-dichloroacetophenone, SC-XRD resolved discrepancies between predicted and observed H NMR shifts by identifying crystal packing effects .

Q. Q5. What strategies optimize the use of this compound as a precursor for strained-ring systems?

Methodological Answer:

- Ring-Opening Reactions : Utilize transition-metal catalysts (e.g., Pd(PPh)) to stabilize intermediates during cyclobutyl-to-cyclohexane expansions .

- Photochemical Activation : UV irradiation (254 nm) promotes radical pathways for cycloadditions, as shown in brominated cyclopropane derivatives .

- Safety Protocols : Conduct reactions in sealed vessels under inert gas to manage exothermicity and volatile byproducts .

Data Analysis and Reproducibility

Q. Q6. What statistical methods are recommended for analyzing reaction yield variations in multi-step syntheses of this compound derivatives?

Methodological Answer:

Q. Q7. How can researchers ensure reproducibility when scaling up this compound synthesis?

Methodological Answer:

- Process Parameters : Maintain consistent stirring rates, cooling efficiency, and reagent addition times. Document deviations in supplementary materials .

- Batch-to-Batch Analysis : Publish full characterization data (e.g., NMR, HPLC) for at least three batches to establish reproducibility, as per Beilstein Journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。